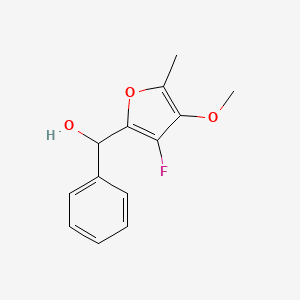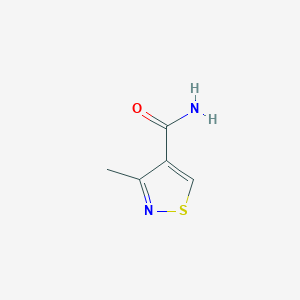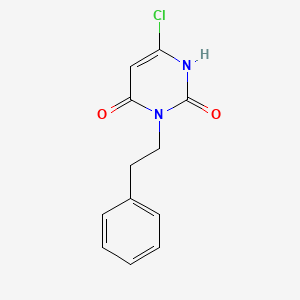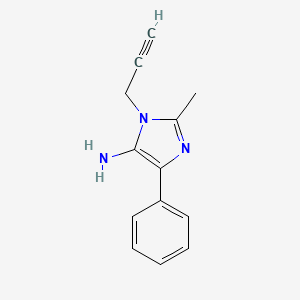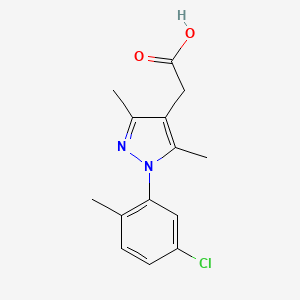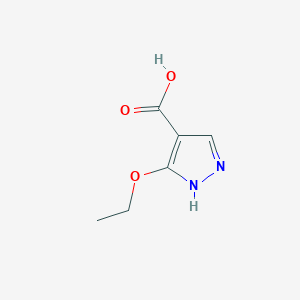
Benzyl ((S)-1-(4-fluorophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl ((S)-1-(4-fluorophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzyl group, a fluorophenyl group, a hydroxypyrrolidinyl group, and a methylcarbamate group, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((S)-1-(4-fluorophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the methylcarbamate group under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl ((S)-1-(4-fluorophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Benzyl ((S)-1-(4-fluorophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Benzyl ((S)-1-(4-fluorophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other carbamate derivatives and fluorophenyl-containing molecules. Examples are:
- Benzyl ((S)-1-(4-chlorophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate
- Benzyl ((S)-1-(4-bromophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate
Uniqueness
The uniqueness of Benzyl ((S)-1-(4-fluorophenyl)-2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)(methyl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C21H25FN2O3 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
benzyl N-[(1S)-1-(4-fluorophenyl)-2-[(3S)-3-hydroxypyrrolidin-1-yl]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C21H25FN2O3/c1-23(21(26)27-15-16-5-3-2-4-6-16)20(14-24-12-11-19(25)13-24)17-7-9-18(22)10-8-17/h2-10,19-20,25H,11-15H2,1H3/t19-,20+/m0/s1 |
InChI-Schlüssel |
CANMXLMXAXKRII-VQTJNVASSA-N |
Isomerische SMILES |
CN([C@H](CN1CC[C@@H](C1)O)C2=CC=C(C=C2)F)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CN(C(CN1CCC(C1)O)C2=CC=C(C=C2)F)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11807208.png)

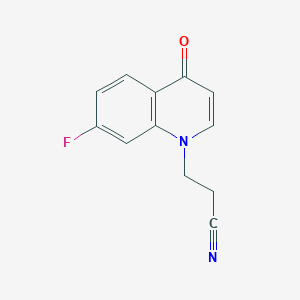
![2-(5-bromo-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11807229.png)
